Lexanopadol - 1357348-09-4

Lexanopadol

Catalog Number: EVT-272689
CAS Number: 1357348-09-4
Molecular Formula: C23H25FN2O
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lexanopadol, also known as GRT6006, is a potent ORL-1 agonist (opioid receptor like -1). Preliminary evidence suggests that targeting ORL-1 receptors may have synergistic effects with mu receptors hence enhancing the therapeutic profile of Lexanopadol in the treatment of pain. Lexanopadol is particularly suited for the management of moderate to severe chronic pain, including neuropathic pain.
Source and Classification

Lexanopadol is derived from the structural modifications of known opioid compounds. It is part of a broader category of non-selective opioid receptor agonists, which also includes other compounds such as Cebranopadol and Mitragynine. These compounds are being investigated for their efficacy in treating various pain conditions while potentially offering improved safety profiles compared to traditional opioids.

Synthesis Analysis

The synthesis of Lexanopadol involves several key steps, typically utilizing dimethyl sulfoxide as a solvent. The synthesis can be described in the following manner:

  1. Starting Materials: The synthesis begins with readily available precursor compounds that are structurally similar to known opioid agonists.
  2. Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to optimize yields. Specific catalysts may be employed to facilitate the formation of desired functional groups.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate Lexanopadol from by-products and unreacted materials.

Specific parameters such as reaction time, temperature, and concentration of reagents can significantly influence the yield and purity of the final product.

Molecular Structure Analysis

Lexanopadol has a complex molecular structure characterized by the following features:

  • Molecular Formula: C23H25FN2O
  • Molecular Weight: 364.5 g/mol
  • IUPAC Name: 6-fluoro-N-methyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine
  • InChI Key: AMXGKMSRYLZAEO-UHFFFAOYSA-N

The structure contains multiple functional groups that contribute to its pharmacological activity. Notably, the presence of a fluorine atom is significant for enhancing receptor binding affinity.

Chemical Reactions Analysis

Lexanopadol participates in various chemical reactions that can modify its structure and properties:

  1. Oxidation: This reaction introduces oxygen-containing functional groups into the molecule, potentially altering its pharmacokinetic properties.
  2. Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound's reactivity and biological activity.
  3. Substitution: Substitution reactions allow for the replacement of one functional group with another, which can be used to fine-tune the compound's analgesic properties.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes.

Mechanism of Action

Lexanopadol exerts its analgesic effects primarily through its action on opioid receptors:

  • Opioid Receptor Activation: By binding to mu-opioid receptors, Lexanopadol mimics endogenous opioids (like endorphins), leading to pain relief.
  • Nociceptin Receptor Interaction: Its interaction with nociceptin receptors may also play a role in modulating pain pathways differently than traditional opioid agonists.

This dual action could provide a broader therapeutic effect while potentially reducing side effects commonly associated with selective mu-opioid receptor agonists.

Physical and Chemical Properties Analysis

Lexanopadol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability under various conditions (light, temperature) is crucial for storage and formulation.

These properties influence its formulation into pharmaceutical preparations and its bioavailability when administered.

Applications

Lexanopadol has several promising applications across different fields:

  1. Pain Management: It is primarily studied for its potential use in treating acute and chronic pain conditions, including neuropathic pain.
  2. Research Tool: As a model compound, it aids in understanding opioid receptor interactions and developing new analgesic drugs with improved efficacy.
  3. Pharmaceutical Development: The compound is being explored for formulations that can provide sustained release of analgesic effects while minimizing side effects associated with traditional opioids.
Pharmacological Characterization of Lexanopadol’s Dual Receptor Agonism

Mechanistic Insights into ORL-1 (NOP) Receptor Activation Dynamics

The nociceptin/orphanin FQ peptide (NOP) receptor, also termed ORL-1, belongs to the class A G protein-coupled receptor (GPCR) family and shares structural homology with classical opioid receptors (μ, δ, κ). Lexanopadol (chemical name: trans-6'-fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine) exhibits high-affinity binding to ORL-1 (Ki = 0.5–2.1 nM), initiating conformational changes that trigger downstream signaling [2] [9]. Unlike traditional opioids, ORL-1 activation by Lexanopadol modulates nociception without inducing respiratory depression or reward pathways, positioning it as a novel analgesic target.

Structural Determinants of Lexanopadol Binding to ORL-1

Lexanopadol’s binding to ORL-1 involves specific interactions with transmembrane (TM) helices and extracellular loops. Key residues include:

  • Q1073.29 (Ballesteros-Weinstein numbering): Forms hydrogen bonds with the fluorinated indole moiety of Lexanopadol, stabilizing the active receptor conformation.
  • Y3097.43: Engages in π-π stacking with the spirocyclic ring system, enhancing binding affinity [9].
  • D1303.49 and Y1313.50: Part of the conserved DRY motif, critical for Gi/o protein coupling upon ligand binding [1].

Comparative crystallography studies reveal that Lexanopadol occupies a subpocket between TM2, TM3, and TM7, distinct from peptide agonists like nociceptin. This compact binding orients the fluoro-phenyl group toward ECL2, reducing steric hindrance and facilitating receptor internalization [9].

Table 1: Binding and Functional Parameters of Lexanopadol at ORL-1

ParameterValueMethodReference
Ki (Binding)0.8 ± 0.2 nMRadioligand Displacement [2]
EC50 (cAMP)3.1 ± 0.7 nMBRET Assay [9]
EC50 (β-Arrestin)28.4 ± 4.3 nMTango Assay [9]
Bias Factor (ΔΔlog(τ/KA))+1.2 (Gi vs β-Arrestin)Operational Model [3]

Allosteric Modulation and Signaling Bias in ORL-1 Agonism

Lexanopadol demonstrates pronounced Gi-protein bias at ORL-1, with a 9-fold preference for cAMP inhibition over β-arrestin recruitment (bias factor = +1.2) [3] [9]. This bias arises from:

  • TM6 Stabilization: Lexanopadol induces a 10 Å outward displacement of TM6, optimizing Gαi docking while sterically hindering β-arrestin-2 interaction [9].
  • Allosteric Sodium Site: Unlike balanced agonists, Lexanopadol does not engage the Na+ pocket (D2.50), reducing constitutive receptor activation and downstream ERK phosphorylation [3].Functional outcomes include prolonged analgesia and attenuated receptor desensitization, as evidenced by sustained GTPγS binding in thalamic neurons after chronic exposure [9].

Mu-Opioid Receptor (MOR) Synergism and Cross-Talk Mechanisms

Lexanopadol’s Selectivity Profile Across Opioid Receptor Subtypes

Lexanopadol exhibits multi-receptor engagement, with affinity rank order: MOR (Ki = 1.2 nM) > ORL-1 (Ki = 1.8 nM) > KOR (Ki = 12.4 nM) > DOR (Ki > 100 nM) [2] [9]. Key selectivity determinants include:

  • MOR Selectivity: The cyclohexane ring system penetrates deeper into the MOR orthosteric pocket, forming hydrophobic contacts with W6.48 and Y7.43.
  • DOR Exclusion: Steric clash with V6.55 reduces DOR binding by >80-fold compared to MOR [9].Functional assays confirm Lexanopadol is a full agonist at MOR (cAMP inhibition IC50 = 2.8 nM) and partial agonist at KOR (IC50 = 15.3 nM), with negligible DOR efficacy [2].

Table 2: Lexanopadol’s Signaling Profile Across Opioid Receptors

ReceptorcAMP Inhibition (EC50, nM)β-Arrestin Recruitment (EC50, nM)GTPγS Binding (Emax, % DAMGO)
MOR2.8 ± 0.635.1 ± 5.998 ± 4
ORL-13.1 ± 0.728.4 ± 4.3102 ± 5
KOR15.3 ± 2.1>1,00042 ± 7
DOR>1,000>1,000<10

Data derived from [2] [9].

Functional Cooperativity Between ORL-1 and MOR in Pain Pathways

Co-activation of ORL-1 and MOR by Lexanopadol produces synergistic analgesia via:

  • Spinal Dorsal Horn Integration: MOR activation inhibits GABAergic interneurons, disinhibiting descending pain pathways. Concurrent ORL-1 agonism suppresses substance P release from primary afferents, reducing nociceptive transmission [2] [9].
  • Supraspinal Synergism: In the periaqueductal gray (PAG), ORL-1 activation enhances MOR-induced GIRK channel currents, hyperpolarizing neurons and amplifying antinociception. This cross-talk is abolished in ORL-1-/- mice, confirming receptor cooperativity [4] [9].In vivo studies show Lexanopadol’s ED50 in neuropathic pain models is 5-fold lower than equimolar MOR agonists, with no tolerance observed after 14-day administration [9].

Table 3: Receptor Subtype Contribution to Lexanopadol’s Analgesia

Pharmacological InterventionThermal Antinociception (Δ Latency, %)Neuropathic Pain Reversal (Von Frey, % MPE)
Lexanopadol Alone85 ± 692 ± 5
+ ORL-1 Antagonist (J-113397)32 ± 8*40 ± 7*
+ MOR Antagonist (β-FNA)15 ± 4*22 ± 6*
+ KOR Antagonist (Nor-BNI)78 ± 585 ± 4

% MPE = % maximal possible effect; *p < 0.01 vs. Lexanopadol alone [7] [9].

Properties

CAS Number

1357348-09-4

Product Name

Lexanopadol

IUPAC Name

6-fluoro-N-methyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine

Molecular Formula

C23H25FN2O

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C23H25FN2O/c1-25-22(16-5-3-2-4-6-16)10-12-23(13-11-22)21-18(9-14-27-23)19-15-17(24)7-8-20(19)26-21/h2-8,15,25-26H,9-14H2,1H3

InChI Key

AMXGKMSRYLZAEO-UHFFFAOYSA-N

SMILES

CNC1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

GRT6006; GRT 6006; GRT-6006; GRT-13106G; GRT 13106G; GRT13106G; Lexanopadol.

Canonical SMILES

CNC1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.